molecular formula C15H23BO3 B14786997 [4-(4-Propylcyclohexyl)phenyl]boric acid

[4-(4-Propylcyclohexyl)phenyl]boric acid

Cat. No.: B14786997
M. Wt: 262.15 g/mol
InChI Key: WGUBIHIZUWZKBB-UHFFFAOYSA-N
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Description

Significance of Boronic Acid Derivatives in Organic Synthesis

Boronic acid derivatives, particularly arylboronic acids, are indispensable tools in modern organic synthesis. Their most prominent role is as a key reactant in the Suzuki-Miyaura cross-coupling reaction. nih.govwisdomlib.org This palladium-catalyzed reaction forms a carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate, a process fundamental to the synthesis of complex organic molecules like biaryls. wisdomlib.orgorganic-chemistry.orgyoutube.com

The versatility of arylboronic acids extends beyond Suzuki coupling to other significant transformations, including the Chan-Lam (C-O, C-N, C-S bond formation) and Petasis reactions. mackenzie.brresearchgate.netnih.gov They can also serve as precursors to aryl radicals through oxidative carbon-boron bond cleavage. rsc.orgrsc.org This broad reactivity makes them foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. wisdomlib.orgmackenzie.br

Interdisciplinary Relevance of Arylboronic Acids

The utility of arylboronic acids transcends traditional organic synthesis, finding applications in a multitude of scientific disciplines. mackenzie.brresearchgate.net

Materials Science : Their ability to form dynamic covalent bonds (boronate esters) makes them integral to the development of "smart" materials such as self-healing hydrogels and stimuli-responsive polymers. nih.gov These materials can react to changes in pH or the presence of specific molecules like diols or reactive oxygen species. nih.govnih.gov Furthermore, specific arylboronic acids are used as intermediates in the synthesis of liquid crystals and OLED materials. echemi.comytderun.com

Medicinal Chemistry and Chemical Biology : In this field, arylboronic acids are utilized as sensors and receptors for carbohydrates and other biologically important diols. wikipedia.orgnih.gov This reactivity is leveraged for applications in diagnostics, enzyme inhibition, and even neutron capture therapy for cancer. wikipedia.orgmackenzie.brresearchgate.net

Analytical Chemistry : Their specific binding properties are exploited in analytical techniques like chromatography and electrophoresis, and in the development of probes for the detection and quantification of various chemical species. mackenzie.brresearchgate.net

Properties

Molecular Formula

C15H23BO3

Molecular Weight

262.15 g/mol

IUPAC Name

[4-(4-propylcyclohexyl)phenoxy]boronic acid

InChI

InChI=1S/C15H23BO3/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)19-16(17)18/h8-13,17-18H,2-7H2,1H3

InChI Key

WGUBIHIZUWZKBB-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=CC=C(C=C1)C2CCC(CC2)CCC

Origin of Product

United States

Synthesis and Synthetic Methodologies for 4 4 Propylcyclohexyl Phenyl Boric Acid

Established Synthetic Pathways for Arylboronic Acids

General methodologies for creating the aryl-boron bond typically involve the reaction of an organometallic species with a boron electrophile or through modern catalytic borylation reactions.

One of the most traditional and widely used methods for synthesizing arylboronic acids is the reaction of an aryl Grignard reagent with a trialkyl borate (B1201080) ester, followed by aqueous acid hydrolysis. nih.gov This pathway begins with the formation of the Grignard reagent from the corresponding aryl halide (typically a bromide or iodide) and magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edu

The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic boron atom of the borate ester (e.g., trimethyl borate or triisopropyl borate). nih.gov To prevent multiple additions of the Grignard reagent to the boron center, which would lead to the formation of diarylborinic and triarylborane byproducts, the reaction is typically conducted at very low temperatures, such as -78 °C. google.com The resulting boronate ester intermediate is then hydrolyzed with an aqueous acid to yield the final arylboronic acid. google.com While this method is robust, it can sometimes suffer from low yields. nih.gov

ComponentRole in SynthesisCommon Examples
Aryl HalideGrignard reagent precursorAryl bromide, Aryl iodide
Magnesium (Mg)Forms the organometallic Grignard reagentMagnesium turnings
Borate EsterElectrophilic boron sourceTrimethyl borate, Triisopropyl borate
SolventStabilizes Grignard reagentTetrahydrofuran (THF), Diethyl ether
AcidHydrolyzes the boronate ester intermediateHydrochloric acid (HCl)

Another established route to arylboronic acids involves the transmetallation of an arylsilane with a boron trihalide. nih.gov In this process, the carbon-silicon bond of the arylsilane is cleaved and replaced with a carbon-boron bond. Boron trihalides, such as boron tribromide (BBr₃), serve as potent boron electrophiles.

This method is particularly useful when the corresponding Grignard or organolithium reagents are difficult to prepare or are incompatible with other functional groups present in the molecule. The reaction typically proceeds by mixing the arylsilane with the boron trihalide, often in an inert solvent. The resulting dihaloborane intermediate is subsequently hydrolyzed to afford the arylboronic acid. nih.gov

Specific Synthetic Routes to [4-(4-Propylcyclohexyl)phenyl]boric Acid

The synthesis of the specific target molecule, this compound, requires careful control over both the placement of the boronic acid group on the phenyl ring (regioselectivity) and the spatial arrangement of the substituents on the cyclohexane (B81311) ring (stereochemistry).

The regiochemistry of this compound is defined by the para (1,4) substitution pattern on the phenyl ring. This selectivity is not typically determined during the final borylation step but is instead dictated by the structure of the precursor molecule. The synthesis almost invariably begins with an aryl halide that already possesses the desired 1,4-disubstituted pattern, such as 1-bromo-4-(4-propylcyclohexyl)benzene.

The synthesis of this precursor ensures that the subsequent conversion of the carbon-halogen bond to a carbon-boron bond occurs at the desired position. For instance, using the Grignard method, the magnesium insertion will occur at the site of the bromine atom, and the subsequent reaction with a borate ester will install the boronic acid group at that same position, thus preserving the para regiochemistry. Therefore, regioselective functionalization strategies are centered on the efficient synthesis of the correctly substituted aryl halide intermediate.

The cyclohexane ring in this compound is 1,4-disubstituted, which gives rise to cis and trans geometric isomers. The trans isomer, where both the propyl and phenyl groups can occupy equatorial positions on the chair conformation of the cyclohexane ring, is thermodynamically more stable than the cis isomer, where one substituent is forced into a sterically hindered axial position. mvpsvktcollege.ac.in For many applications, particularly in liquid crystals, the pure trans isomer is required.

Achieving high stereochemical purity is a key challenge. Synthetic routes often produce a mixture of cis and trans isomers. A common strategy to obtain the desired trans isomer is through isomerization. A cis/trans mixture can be treated with a base, such as potassium hydroxide (B78521) (KOH), to equilibrate the mixture, driving it towards the more stable trans product. This process has been successfully applied to structurally similar compounds, such as the conversion of a cis/trans mixture of 4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde to the predominantly trans isomer. researchgate.net Another approach involves the stereoselective catalytic hydrogenation of a suitable aromatic or unsaturated cyclohexene (B86901) precursor, where the choice of catalyst and reaction conditions can influence the stereochemical outcome.

IsomerSubstituent Positions (Chair Form)Relative StabilityReason for Stability Difference
transDiequatorialMore StableMinimizes 1,3-diaxial steric interactions.
cisAxial-EquatorialLess StableIntroduces sterically unfavorable 1,3-diaxial interactions.

Reactivity and Mechanistic Investigations of Arylboronic Acid Transformations

Cross-Coupling Reactions Involving [4-(4-Propylcyclohexyl)phenyl]boric Acid

This compound serves as a versatile coupling partner in several palladium- and copper-catalyzed reactions. Its participation in these reactions allows for the introduction of the 4-(4-propylcyclohexyl)phenyl moiety onto various molecular scaffolds, a structural motif relevant in fields such as liquid crystal synthesis and materials science. researchgate.netwhiterose.ac.uk

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. researchgate.netyoutube.com The catalytic cycle, which would apply to the coupling of this compound with an aryl or vinyl halide, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The catalytic cycle begins with the oxidative addition of an organohalide (e.g., an aryl bromide or iodide) to a coordinatively unsaturated Pd(0) species. libretexts.org This step involves the insertion of the palladium center into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex. youtube.comyoutube.com This process increases the oxidation state and coordination number of the palladium. organic-chemistry.orgnih.gov For reactions involving alkenyl halides, the stereochemistry of the double bond is typically retained during this step, although cis-to-trans isomerization of the palladium complex can occur. nih.gov The efficiency of the oxidative addition is dependent on the nature of the halide (I > Br > Cl) and the phosphine (B1218219) ligands on the palladium catalyst. researchgate.net

Transmetalation is the crucial step where the organic moiety from the boron atom is transferred to the palladium center. rsc.org For this to occur, the boronic acid must be activated by a base (e.g., carbonates, phosphates, or hydroxides). youtube.com The base reacts with the boronic acid to form a more nucleophilic "ate" complex, such as a trihydroxyborate [PhB(OH)₃]⁻. researchgate.net This activated boronate species then reacts with the Pd(II) complex from the oxidative addition step.

There are two primary proposed pathways for transmetalation:

Oxo-palladium pathway: The halide ligand on the Pd(II) complex is replaced by a hydroxide (B78521) or alkoxide from the base, forming a Pd(II)-OH or Pd(II)-OR species. This complex then reacts with the neutral boronic acid. nih.gov

Boronate pathway: The activated boronate complex directly reacts with the Pd(II)-halide complex. nih.gov

The operative pathway can depend on the specific reaction conditions, including the solvent and the nature of the base. researchgate.netnih.gov While palladium is the most common catalyst, other transition metals like rhodium and iridium have also been studied for their role in transmetalation processes with boronic acids. rsc.org Copper co-catalysts can also influence the reaction, particularly in specific applications. The outcome of this step is a new diorganopalladium(II) complex, where both organic partners are bound to the metal center. nih.gov

ComponentExamplesRole in the Reaction
Arylboronic Acid This compoundSource of the transferring aryl group.
Organohalide 4-Bromoanisole, 1-Iodonaphthalene, 4-ChlorotolueneSubstrate to which the aryl group is transferred.
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, [Pd(IPr)(allyl)Cl]Facilitates the catalytic cycle.
Base K₂CO₃, K₃PO₄, NaOH, Et₃NActivates the boronic acid for transmetalation.
Solvent Toluene/Water, Dioxane/Water, THFSolubilizes reactants and facilitates the reaction phases.

The final step of the catalytic cycle is reductive elimination. libretexts.org In this step, the two organic ligands on the diorganopalladium(II) complex couple and are expelled from the coordination sphere of the metal, forming the new carbon-carbon bond of the biaryl product. youtube.comyoutube.com This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. princeton.edu The reductive elimination is typically a concerted process and is often the product-forming and rate-determining step. For the formation of a stable biaryl product, this step is generally fast and irreversible.

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed method for forming carbon-heteroatom bonds. organic-chemistry.org It enables the coupling of boronic acids with N-H or O-H containing compounds, such as amines, phenols, amides, and thiols. organic-chemistry.orgrsc.orgorganic-chemistry.org A key advantage of this reaction is that it often proceeds under mild conditions, frequently at room temperature and open to the air, using oxygen as the terminal oxidant. organic-chemistry.orgnih.gov

In the context of this compound, this reaction would allow for the formation of C-N, C-O, and C-S bonds, attaching the 4-(4-propylcyclohexyl)phenyl group to various nucleophiles. The general mechanism involves the formation of a copper(II) complex with the nucleophile and the boronic acid. The reaction is believed to proceed through a Cu(III) intermediate, from which reductive elimination yields the final product and regenerates the active copper catalyst. organic-chemistry.orgresearchgate.net This methodology provides a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. researchgate.netrsc.org

Bond FormedNucleophile Substrate ExamplesResulting Product Class
C-N Aniline, Morpholine, Benzimidazole, PhthalimideN-Aryl amines, N-Aryl heterocycles
C-O Phenol, Benzyl alcohol, Carboxylic acidsDiaryl ethers, Aryl alkyl ethers, Aryl esters
C-S Thiophenol, Benzyl mercaptanDiaryl sulfides, Aryl alkyl sulfides

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. wikipedia.orgorganic-chemistry.org This powerful reaction forms α-amino acids and other substituted amines in a single step. organic-chemistry.org this compound can serve as the organoboron component, transferring its aryl group as a nucleophile.

The reaction mechanism is thought to begin with the condensation of the amine and the carbonyl to form an iminium ion. nih.gov Simultaneously, the boronic acid can react with the hydroxyl group of an α-hydroxy aldehyde or with the carbonyl itself to form a tetracoordinate boronate complex. wikipedia.orgnih.gov The organic group from the activated boronate then adds to the electrophilic iminium ion, forming the C-C bond and yielding the final amine product after hydrolysis. organic-chemistry.org The reaction tolerates a wide variety of functional groups on all three components and can be performed under mild conditions. chemrxiv.orgsemanticscholar.org Its multicomponent nature makes it highly efficient for generating molecular diversity in drug discovery and combinatorial chemistry. organic-chemistry.org

Amine ComponentCarbonyl ComponentPotential Product
L-ProlineGlyoxylic acidN-substituted α-amino acid
BenzylamineFormaldehydeTertiary amine
PiperidineSalicylaldehydeα-Substituted aminophenol derivative
AnilinePyruvic acidα-Aryl-α-amino acid derivative

Suzuki-Miyaura Coupling: Catalytic Cycles and Key Intermediates

Catalytic Activities of Arylboronic Acids

Arylboronic acids are a versatile class of compounds in organic synthesis, primarily known for their role in palladium-catalyzed cross-coupling reactions. However, their utility extends to acting as catalysts themselves, leveraging the Lewis acidic nature of the boron atom.

Lewis Acidity and Substrate Activation Modes

Boronic acids, including arylboronic acids like this compound, function as Lewis acids due to the electron-deficient p-orbital on the boron atom. This acidity is fundamental to their catalytic activity, allowing them to activate various functional groups. The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species is crucial. This transformation allows boronic acids to interact with and activate substrates containing hydroxyl or carbonyl groups, facilitating subsequent reactions by making these groups more susceptible to nucleophilic attack.

Boronic Acid-Catalyzed Dehydration Reactions

Arylboronic acids can catalyze dehydration reactions, which involve the removal of a water molecule. This process is often reversible and can be driven to completion by removing water from the reaction mixture. The catalytic cycle typically involves the formation of a boronic ester intermediate with an alcohol. This intermediate formation activates the hydroxyl group, facilitating its departure as part of a water molecule. While general for the class, specific efficiency and substrate scope for this compound in such reactions are not detailed in available research.

Carbonyl Condensation and Acylation Reactions

The Lewis acidity of arylboronic acids enables them to catalyze condensation and acylation reactions involving carbonyl compounds. For instance, they can activate carboxylic acids, promoting the formation of amides or esters. The mechanism involves the formation of an acylboronate intermediate, which is a highly activated species that readily reacts with nucleophiles like amines or alcohols. Phenylboronic acid, a related compound, has been shown to mediate condensation reactions effectively.

Alkylation and Cycloaddition Processes

Boronic acid catalysis is also applied in certain alkylation and cycloaddition reactions. By activating alcohols, boronic acids can facilitate the formation of carbocation-like intermediates that can then be trapped by nucleophiles in Friedel-Crafts-type alkylations. In cycloadditions, the boronic acid can act as a template, bringing the reacting partners into proximity and activating one of the components. Specific studies detailing the application of this compound in these processes are currently lacking.

Homocoupling Reactions and Their Mechanistic Implications

Homocoupling of arylboronic acids is a significant side reaction in cross-coupling chemistry but can also be a deliberate strategy for synthesizing symmetrical biaryl compounds.

Formation of Symmetrical Biaryl Products

The synthesis of symmetrical biaryls from arylboronic acids can be achieved using various catalytic systems, often involving palladium or copper catalysts. The reaction involves the coupling of two molecules of the same arylboronic acid. The mechanism is complex and depends on the catalyst and conditions used, but it generally proceeds through oxidative addition, transmetalation, and reductive elimination steps. While this is a known reaction for the general class of arylboronic acids, specific conditions and yields for the homocoupling of this compound to form 4,4'-bis(4-propylcyclohexyl)-1,1'-biphenyl are not specifically reported.

Below is a hypothetical representation of the homocoupling reaction product for the title compound.

ReactantProduct
This compound4,4'-bis(4-propylcyclohexyl)-1,1'-biphenyl

Role of Oxidants and Catalysts in Homocoupling Pathways

The oxidative homocoupling of arylboronic acids, including this compound, to form symmetrical biaryls is a significant transformation in organic synthesis. This reaction is often considered a byproduct in Suzuki-Miyaura cross-coupling reactions but can be optimized as the primary pathway under specific catalytic conditions. acs.orgnih.gov The efficiency and selectivity of this reaction are critically dependent on the choice of catalyst and oxidant. Transition metals, particularly palladium and copper, are the most employed catalysts for this transformation. researchgate.netresearchgate.net

The general mechanism involves the formation of a diarylmetal complex, which then undergoes reductive elimination to yield the biaryl product. The role of the oxidant is to regenerate the active catalytic species, allowing the catalytic cycle to continue.

Palladium-Catalyzed Homocoupling

Palladium-based catalysts are highly effective for the homocoupling of arylboronic acids. researchgate.net The catalytic cycle typically involves Pd(0) and Pd(II) intermediates. A plausible mechanism begins with the oxidation of a Pd(0) species to a Pd(II) species by an oxidant. This is followed by a double transmetalation with two molecules of the arylboronic acid to form a diaryl-palladium(II) complex. Subsequent reductive elimination releases the symmetrical biaryl and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A crucial aspect of this pathway is the role of dioxygen when it is used as the oxidant. It has been shown that dioxygen reacts with the Pd(0) catalyst to form a peroxo complex, (η²-O₂)PdL₂ (where L is a ligand like PPh₃). acs.org This peroxo complex plays a key role by reacting with the arylboronic acid. An adduct is formed through the coordination of one of the peroxo complex's oxygen atoms to the boron atom of the arylboronic acid. acs.orgacs.org This adduct then reacts with a second molecule of the arylboronic acid, leading to the formation of a trans-ArPd(OH)L₂ complex, which then proceeds through transmetalation and reductive elimination to yield the biaryl. acs.org

Various palladium catalysts and oxidants have been investigated for the homocoupling of arylboronic acids. The choice of ligands, bases, and solvents also significantly influences the reaction outcome. For instance, N-heterocyclic carbene (NHC)-ligated Pd(OAc)₂ has been shown to be a highly efficient precatalyst when used with p-benzoquinone as the stoichiometric oxidant. researchgate.net Palladium nanoparticles have also been identified as the active catalytic species in some oxidative homocoupling reactions. acs.orgnih.gov

Catalyst SystemOxidantBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / SIPrp-benzoquinone-MeOHRoom Temp38-96 researchgate.net
PdCl₂(NH₂CH₂COOH)₂Aerobic-i-PrOH/H₂ORoom TempModerate to Good researchgate.net
4-aminoantipyrine-Pd(II) complexKMnO₄K₂CO₃Methanol (B129727)Room TempGood to Excellent researchgate.net
Pd(OAc)₂TEMPO (catalytic) / Electrooxidation---Moderate to Excellent researchgate.net

Copper-Catalyzed Homocoupling

Copper catalysts offer a more economical and environmentally friendly alternative to palladium for the homocoupling of arylboronic acids. researchgate.net The mechanism of copper-catalyzed homocoupling is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)/Cu(0) catalytic cycle. In one proposed pathway, a double transmetalation of a Cu(II) salt with two molecules of the arylboronic acid forms a diarylcopper(II) intermediate. This intermediate can then be oxidized to a diarylcopper(III) species, which undergoes reductive elimination to furnish the biaryl product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the cycle. nih.gov

The presence of a base is often crucial in copper-catalyzed systems, as it facilitates the transmetalation step. nih.govmdpi.com Molecular oxygen from the air can serve as a terminal oxidant in many copper-catalyzed homocoupling reactions, making the process greener. rsc.org For example, CuCl has been used as a catalyst in methanol at room temperature under air, without the need for additional bases or ligands, to produce symmetrical biaryls in good to excellent yields. researchgate.net

Recent studies have also explored the use of ligands to enhance the efficiency of copper-catalyzed homocoupling. For instance, 2-O-Methyl-d-glucopyranose, a natural ligand, has been shown to improve the copper-catalyzed homocoupling of (hetero)arylboronic acids. nih.gov

CatalystLigandOxidantBaseSolventTemperature (°C)Yield (%)Reference
Cu(OAc)₂2-O-Methyl-d-glucopyranoseAir---Moderate to High nih.gov
CuClNoneAirNoneMethanolRoom TempGood to Excellent researchgate.net
CuCl₂ or CuClNoneAirK₂CO₃-Room Temp- researchgate.net
Cu(OAc)₂1,10-phenanthrolineAir---Low for some substrates nih.gov

Advanced Applications of 4 4 Propylcyclohexyl Phenyl Boric Acid and Its Derivatives

Contributions to Materials Science

The distinct chemical characteristics of [4-(4-Propylcyclohexyl)phenyl]boric acid and its derivatives have positioned them as key components in the creation of sophisticated materials. The rigid, elongated (calamitic) nature of the 4-(4-propylcyclohexyl)phenyl moiety is a classic structural feature used in the design of liquid crystals, while the boronic acid functional group offers a gateway to diverse chemical transformations and dynamic interactions. This combination allows for its use in liquid crystal engineering, the development of novel organic electronic materials, and the fabrication of smart, stimuli-responsive systems.

Liquid Crystal Engineering

The this compound molecule serves as a fundamental precursor in the engineering of liquid crystals (LCs), which are materials that exhibit phases intermediate between conventional liquids and solid crystals. The inherent rigidity and rod-like shape of its cyclohexylphenyl core are crucial for inducing the anisotropic self-assembly that defines liquid crystalline phases such as the nematic and smectic phases.

The primary application of this compound in this field is as a key intermediate in the synthesis of more complex mesogenic (liquid crystal-forming) compounds. Its boronic acid group is particularly amenable to the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction enables the linking of the propylcyclohexylphenyl core to other aromatic or cyclic units, extending the molecular length and modifying its electronic properties to fine-tune the mesomorphic behavior.

Researchers synthesize a variety of calamitic liquid crystals by reacting this compound with different halogenated aromatic compounds. The resulting molecules possess the elongated, rigid structures necessary for forming stable nematic or smectic phases over specific temperature ranges. The choice of coupling partners allows for precise control over properties like clearing point (the temperature at which the material becomes an isotropic liquid), birefringence, and dielectric anisotropy, which are critical for applications in display technologies and photonics.

Table 1: Representative Mesogenic Structures Synthesized from this compound This table is illustrative and based on common synthetic pathways for liquid crystals.

Reactant AReactant B (Halogenated Core)Resulting Mesogen Structure TypeTypical Liquid Crystal PhaseControllable Property
This compound4-BromobenzonitrileBiphenyl (B1667301) derivativeNematicDielectric Anisotropy
This compound4-Bromo-4'-alkoxybiphenylTerphenyl derivativeSmectic, NematicPhase Transition Temperature
This compound2,5-DibromopyridinePhenyl-pyridine derivativeNematicBirefringence

Beyond rod-like mesogens, derivatives of this compound are instrumental in constructing discotic (disc-shaped) liquid crystals. These materials are known for their ability to self-assemble into columnar structures, which can exhibit one-dimensional charge transport. nih.govacs.org One elegant strategy involves the acid-catalyzed dehydration and cyclotrimerization of the boronic acid itself. This process forms a six-membered boroxine (B1236090) ring, which serves as a flat, central core. nih.govresearchgate.net

When three molecules of an appropriately functionalized this compound condense, they form a triphenylboroxine core with the propylcyclohexylphenyl units radiating outwards, creating a disc-shaped molecule. researchgate.net These discotic mesogens can then stack into columns, forming hexagonal columnar (Colh) mesophases. researchgate.net The liquid crystalline properties, such as the mesophase stability and clearing points, can be modulated by altering the peripheral groups attached to the phenyl ring. nih.govmdpi.com

Organic Electronic Materials Development

The unique self-assembly properties of discotic liquid crystals derived from boronic acids make them promising candidates for organic electronic materials. The columnar structures formed by these molecules create pathways for charge carriers to move along the column axis, making them suitable for applications in Organic Field-Effect Transistors (OFETs) and organic photovoltaics. nih.gov

A significant advancement in this area is the formation of boronic esters with polyhydroxy aromatic compounds, such as hexahydroxytriphenylene. rsc.org This reaction converts an electron-rich aromatic core into a highly electron-deficient one by complexation with the boron centers. rsc.org This transformation is crucial for creating n-type (electron-transporting) organic semiconductors, which are less common than p-type (hole-transporting) materials. These boronic ester-based discotic liquid crystals have demonstrated good charge carrier mobilities and form well-ordered, homeotropic columnar phases, making them highly relevant for the development of next-generation electronic devices. rsc.org

Stimuli-Responsive Materials and Supramolecular Architectures

The boronic acid group is a cornerstone of stimuli-responsive chemistry. rsc.orgresearchgate.net It can form reversible covalent bonds with diols (compounds containing two hydroxyl groups), creating boronate esters. rsc.orgnih.gov This dynamic equilibrium is sensitive to external stimuli, particularly changes in pH or the presence of specific diol-containing molecules like sugars. rsc.orgnih.gov This reactivity allows for the design of "smart" materials that can change their structure and properties in response to environmental cues.

By incorporating this compound or its derivatives into polymers or supramolecular assemblies, researchers have created materials that can assemble or disassemble on command. rsc.orgresearchgate.net For example, polymers functionalized with this boronic acid can be cross-linked with diol-containing polymers to form hydrogels. These gels can be designed to degrade in acidic environments or in the presence of sugars, enabling applications in controlled drug delivery and sensing. rsc.orgnih.gov The boronic acid moiety also facilitates the construction of complex supramolecular structures through hydrogen bonding and other non-covalent interactions. nih.govnih.gov

The functionality of these responsive materials is underpinned by the principles of dynamic covalent chemistry. rsc.orgrsc.org The boronate ester bond is a prime example of a dynamic covalent bond because its formation and cleavage can be controlled under specific conditions, allowing the material to adapt and even self-heal. researchgate.netrsc.org

Arylboronate ester-crosslinked hydrogels, for instance, exhibit self-healing properties because the boronate ester bonds can break and reform, allowing the material to repair damage. rsc.orgresearchgate.net This dynamic nature also leads to responsiveness to various stimuli:

pH-Responsiveness : In acidic conditions, the equilibrium shifts away from the stable boronate ester, causing the cleavage of cross-links and the degradation of the material. rsc.orgresearchgate.net

Diol/Sugar-Responsiveness : The introduction of a competitive diol, such as glucose, can displace the diol cross-linker, leading to a structural change in the material. This forms the basis for glucose sensors. nih.gov

Redox-Responsiveness : Arylboronic acids can be oxidized by reactive oxygen species (ROS), leading to irreversible bond cleavage and material degradation, a property explored for targeted therapies in environments with high oxidative stress. rsc.orgresearchgate.net

This ability to form and break covalent bonds in a controlled, reversible manner allows for the creation of Covalent Adaptable Networks (CANs) and other sophisticated materials that can be reprocessed, recycled, and imbued with lifelike adaptive properties. nih.gov

Table 2: Stimuli-Response Mechanisms of Boronic Acid Systems

StimulusChemical MechanismMaterial ResponsePotential Application
Low pH (Acidic)Protonation of boronate ester, shifting equilibrium to free boronic acid and diol. rsc.orgresearchgate.netDisassembly of network, gel dissolution.pH-triggered drug release.
Presence of Sugars (e.g., Glucose)Competitive binding and formation of a more stable boronate ester with the target sugar. nih.govSwelling/shrinking of hydrogel, change in fluorescence.Glucose sensors, insulin (B600854) delivery systems.
Reactive Oxygen Species (ROS)Oxidation of the carbon-boron bond, leading to irreversible cleavage. rsc.orgresearchgate.netPermanent degradation of the material.Targeted drug delivery in inflamed tissues.
Temperature/HeatShift in the dynamic equilibrium of boronate ester formation. rsc.orgChanges in network connectivity, enabling reprocessing and self-healing. nih.govRecyclable polymers, self-healing materials.
Self-Healing Polymer Networks

Self-healing polymers are a class of smart materials capable of autonomously repairing damage, thereby extending their lifespan and enhancing their reliability. One of the most promising strategies for creating such materials involves the use of dynamic covalent chemistry, where reversible bonds form the cross-links of the polymer network. Boronic esters, formed by the reaction of a boronic acid with a diol, are particularly well-suited for this purpose due to the dynamic nature of the B-O bond. rsc.orgrsc.org This bond can undergo reversible cleavage and reformation, allowing the polymer network to rearrange and repair itself when damaged. rsc.orgrsc.org

The self-healing mechanism in boronic ester-based polymer networks is typically triggered by external stimuli such as water or heat. nih.gov In the presence of moisture, the boronic ester bonds can hydrolyze to the constituent boronic acid and diol. These free functional groups at the fracture interface can then reform ester bonds with complementary groups from the opposing surface, effectively mending the damage. researchgate.net This process of hydrolysis and re-esterification allows for the restoration of the polymer network's integrity. researchgate.net The rate and efficiency of this healing process are influenced by several factors, including the pKa of the boronic acid, the concentration of diols, pH, and the temperature. rsc.org

While there is no specific research literature detailing the use of this compound in self-healing polymer networks, its unique molecular structure suggests potential advantages. The presence of the bulky and hydrophobic 4-propylcyclohexyl group would likely impart distinct properties to a polymer network incorporating this molecule. This substituent would increase the hydrophobicity of the polymer, potentially leading to materials with enhanced water resistance. The steric bulk of the propylcyclohexyl group could also influence the mechanical properties of the polymer, such as its stiffness and toughness. Furthermore, the electronic properties of the phenylboronic acid moiety would be subtly altered by the alkyl substituent, which could, in turn, affect the kinetics of the boronic ester exchange reaction, a critical factor in the self-healing process.

The table below presents data on various self-healing polymer systems based on different boronic acids, illustrating the range of properties that can be achieved.

Boronic Acid ComponentPolymer BackboneHealing ConditionsHealing Efficiency (%)Tensile Strength (MPa)
Phenylboronic acidPoly(vinyl alcohol)Neutral pH, room temp>900.1-0.5
3-Aminophenylboronic acidPoly(ethylene glycol)pH 7.4, 37 °C~850.05-0.2
Benzoxaborole derivativePoly(acrylamide)Room temp, 24h>950.8-1.5
Diboronic acid crosslinkerThiol-ene networkRoom temp, water~9710-15

This table is a representation of data found in the literature for various boronic acid-based self-healing polymers and is intended for comparative purposes.

Chemical Biology and Sensing Applications

Phenylboronic acids and their derivatives have garnered significant attention in the field of chemical biology, primarily due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property makes them ideal candidates for the development of sensors and probes for biologically important molecules such as saccharides and polyols.

The fundamental principle behind the use of boronic acids for polyol and saccharide recognition lies in the formation of stable cyclic boronate esters. In an aqueous environment, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form binds more strongly with diols, and the stability of the resulting boronate ester is dependent on several factors, including the pH of the medium, the pKa of the boronic acid, and the structure and stereochemistry of the diol. This selective binding has been harnessed to create a wide array of sensors for carbohydrates.

Although the specific binding properties of this compound with various polyols and saccharides have not been extensively reported, its structure offers intriguing possibilities for molecular recognition. The 4-propylcyclohexyl group introduces a significant hydrophobic and sterically demanding moiety to the phenylboronic acid scaffold. This could lead to enhanced binding selectivity for specific saccharides through secondary interactions, such as hydrophobic or van der Waals forces, between the substituent and the target molecule. For instance, this bulky group could create a binding pocket that preferentially accommodates certain saccharide structures over others. The hydrophobicity might also favor interactions in non-polar microenvironments within biological systems.

The binding affinities of various phenylboronic acid derivatives with glucose are presented in the table below to illustrate the effect of substitution on recognition.

Phenylboronic Acid DerivativeBinding Constant with Glucose (M⁻¹) at pH 7.4
Phenylboronic acid1.9
3-Nitrophenylboronic acid11.5
4-Carboxyphenylboronic acid5.8
2-Fluoro-4-carboxyphenylboronic acid21.9

This table provides representative data from the literature to show the impact of different substituents on the binding affinity of phenylboronic acids for glucose.

Fluorescent chemosensors based on boronic acids are powerful tools for the detection and quantification of saccharides in biological and environmental samples. These sensors are typically designed by coupling a phenylboronic acid recognition unit to a fluorophore. The binding of a saccharide to the boronic acid moiety modulates the photophysical properties of the fluorophore, leading to a change in fluorescence intensity, lifetime, or emission wavelength. Common mechanisms for this signal transduction include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excimer formation.

In a typical PET-based sensor, the nitrogen atom of an amine adjacent to the boronic acid can quench the fluorescence of the attached fluorophore. Upon binding of a saccharide, the boron center becomes more electron-deficient, which reduces the PET quenching and leads to an increase in fluorescence. In ICT-based sensors, saccharide binding alters the electron-donating or -withdrawing properties of the boronic acid group, which in turn affects the ICT process within the fluorophore and causes a spectral shift.

A fluorescent probe incorporating this compound would be expected to exhibit unique sensing characteristics. The bulky, non-polar propylcyclohexyl group could influence the sensor's solubility and localization within cellular environments, potentially favoring partitioning into lipid membranes. This could be advantageous for sensing applications targeted at specific organelles or for monitoring saccharides in hydrophobic pockets of proteins. Furthermore, the steric hindrance from the propylcyclohexyl group might affect the binding kinetics and selectivity of the sensor for different saccharides.

The performance of several boronic acid-based fluorescent sensors for glucose is summarized in the table below.

FluorophoreQuencher/ModulatorSensing MechanismFold Increase in Fluorescence upon Glucose Binding
AnthraceneTertiary aminePET~5
NaphthaleneTertiary aminePET~3
QuinolineBoronic acid itselfICTRatiometric shift
FluoresceinBoronic acid-viologenFRET~8

This table showcases examples of different fluorescent platforms and their performance in glucose sensing, based on data from the existing literature.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are instrumental in understanding the electronic characteristics of a molecule, which in turn govern its reactivity and spectroscopic properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analyses

DFT is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating properties such as optimized geometry, total energy, and electronic distribution. TD-DFT is an extension of DFT used to study the excited states of molecules and predict their electronic absorption and emission spectra.

For other boronic acid derivatives, DFT and TD-DFT studies have been crucial in understanding their electronic transitions and photophysical properties. However, no specific DFT or TD-DFT data for [4-(4-Propylcyclohexyl)phenyl]boric acid has been reported.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

Reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, are often calculated from HOMO and LUMO energies to quantify the reactive nature of a molecule. While FMO analysis is a standard computational procedure for novel compounds, specific values for the HOMO-LUMO gap and reactivity descriptors for this compound are not available in the current literature.

Mulliken Charges and Non-Linear Optical (NLO) Properties

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the distribution of electrons and the polarity of chemical bonds. Non-linear optical (NLO) properties describe a material's ability to alter the properties of light and are of interest for applications in optoelectronics.

Computational studies on other organic molecules often report Mulliken charges and predict NLO properties like polarizability and hyperpolarizability. Such data is currently absent for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, offering a deeper understanding of intramolecular interactions and stability. NBO analysis for this compound has not been documented.

Conformational Analysis and Molecular Geometry

The three-dimensional arrangement of atoms in a molecule, its conformation, significantly influences its physical and chemical properties.

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational methods used to explore the conformational landscape of a molecule. By systematically changing specific dihedral angles or bond lengths, researchers can identify stable conformers (energy minima) and transition states (saddle points), providing insights into the molecule's flexibility and the energy barriers between different conformations.

While conformational analysis is a critical step in characterizing a molecule, no published studies detailing the potential energy surface scans or the preferred molecular geometry of this compound were found.

Structural Isomerism and Boron Hybridization States

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the structural nuances of arylboronic acids. lodz.pldergipark.org.tr These molecules exhibit structural isomerism primarily in the form of rotational conformers (rotamers) due to the relatively low energy barrier for rotation around the carbon-boron bond.

For a typical arylboronic acid, the B(OH)₂ group can adopt different orientations relative to the phenyl ring. The primary conformers are often described by the dihedral angles of the O-B-C-C backbone. Phenylboronic acid, for instance, has a planar structure with minor deviations, and its crystals often contain two slightly different molecular conformations, indicating a shallow potential energy surface for rotation around the C-B bond. wikipedia.orgchemicalbook.comwiley-vch.de The large 4-propylcyclohexyl substituent in this compound would introduce additional conformational complexity due to the various possible arrangements of the cyclohexyl ring (e.g., chair and boat conformations) and the orientation of the propyl group.

The boron atom in boronic acids is characteristically electron-deficient, possessing a vacant p-orbital. wiley-vch.de This feature dictates its hybridization state and Lewis acidity.

sp² Hybridization: In its neutral, solid, or non-coordinating solvent state, the boron atom in this compound is sp² hybridized. wikipedia.orgchemicalbook.comwiley-vch.de This results in a trigonal planar geometry around the boron atom, with the C-B bond and the two B-O bonds situated in the same plane. wiley-vch.de

sp³ Hybridization: In the presence of a Lewis base, such as a hydroxide (B78521) ion or a solvent with lone pairs, the empty p-orbital on the boron atom can accept a pair of electrons. This changes the hybridization state from sp² to sp³, resulting in a tetrahedral geometry. lodz.pl This transformation into an anionic "boronate" complex is a crucial activation step in many reactions, including the Suzuki-Miyaura coupling. lodz.plorganic-chemistry.org

The table below summarizes typical geometric parameters for the two hybridization states of a model arylboronic acid, as determined by computational studies.

Parametersp² Hybridized (Trigonal Planar)sp³ Hybridized (Tetrahedral Boronate)
B-C Bond Length~1.56 Å~1.60 Å
B-O Bond Length~1.37 Å~1.48 Å
O-B-O Bond Angle~115-120°~109.5°
C-B-O Bond Angle~120°~109.5°

Data are representative values for arylboronic acids based on general computational literature.

Mechanistic Insights from Computational Modeling

Computational modeling is indispensable for mapping the complex mechanisms of catalytic reactions involving boronic acids. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, provides a clear example of how theoretical studies elucidate reaction pathways. organic-chemistry.orgrsc.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational studies using methods like DFT can model each step, identifying the structures and energies of all intermediates and, crucially, the transition states that connect them. nih.govrsc.org

The transmetalation step is where the aryl group from the boronic acid is transferred to the palladium catalyst, and it is often the rate-determining step of the entire cycle. nih.gov Theoretical models have been essential in clarifying its mechanism. For the reaction to proceed, the boronic acid must first be activated by a base (e.g., OH⁻) to form the more nucleophilic sp³-hybridized boronate complex. organic-chemistry.org

Computational investigations on the coupling of bromobenzene (B47551) and phenylboronic acid have detailed the transition state for the C–B bond breaking. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to the Pd(0) catalyst. This step has a relatively low activation barrier. nih.gov

Transmetalation: The activated boronate complex then coordinates to the Pd(II) center. The key transition state (TS) involves the cleavage of the C-B bond and the simultaneous formation of the new C-Pd bond. DFT calculations can identify this TS by locating a saddle point on the potential energy surface, which is characterized by having exactly one imaginary frequency corresponding to the atomic motions along the reaction coordinate. nih.gov For phenylboronic acid, this step was found to have a significant activation energy, confirming it as the rate-determining step. nih.gov

Reductive Elimination: Finally, the two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. nih.gov

By calculating the energy of each intermediate and transition state, computational chemistry can construct a complete energetic profile for the catalytic cycle. This profile provides quantitative insights into the reaction's kinetics and thermodynamics. nih.gov

The following table presents a model energetic profile for a Suzuki-Miyaura catalytic cycle, with energies given in kcal/mol relative to the separated reactants.

StepSpeciesRelative Energy (kcal/mol)Activation Energy (kcal/mol)
Oxidative AdditionIntermediate 1-12.72.6
Transmetalation (Neutral)Adduct 2-19.336.8
Transition State 2+17.5
Transmetalation (Basic)Adduct 3 (Boronate)-48.730.5
Transition State 3-18.2
Reductive EliminationFinal Product Complex-83.714.4 (from Intermediate)

Energetic data adapted from DFT calculations on the phenylboronic acid and bromobenzene system. nih.gov Values are illustrative of a typical catalytic cycle.

These computational insights are crucial for optimizing reaction conditions and designing more efficient catalysts for reactions involving complex substrates like this compound.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural verification of [4-(4-Propylcyclohexyl)phenyl]boric acid, providing detailed information about its atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of boronic acid derivatives.

¹H NMR: Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the phenyl ring, the aliphatic protons of the cyclohexyl and propyl groups, and the hydroxyl protons of the boronic acid moiety. The aromatic protons typically appear as doublets in the downfield region (approx. 7.0-8.0 ppm), while the aliphatic protons of the cyclohexyl and propyl chains produce a complex series of multiplets in the upfield region (approx. 0.8-2.6 ppm). The boronic acid protons (B(OH)₂) are often broad and may exchange with solvent, appearing over a wide chemical shift range.

¹³C NMR: This technique maps the carbon framework of the molecule. The spectrum would show distinct resonances for the aromatic carbons (approx. 125-150 ppm), the cyclohexyl carbons (approx. 25-45 ppm), and the propyl carbons (approx. 10-40 ppm). Notably, the carbon atom directly attached to the boron atom (the ipso-carbon) can sometimes be difficult to detect or may appear as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. researchgate.net

¹¹B NMR: As a quadrupolar nucleus, ¹¹B is particularly sensitive to its local electronic environment, making ¹¹B NMR a powerful technique for studying boronic acids. nih.gov The chemical shift provides direct insight into the hybridization state of the boron atom. A trigonal planar, sp²-hybridized boronic acid typically shows a signal in the range of 27-33 ppm. bohrium.com Upon reaction with a diol to form a tetrahedral, sp³-hybridized boronate ester, or upon ionization to the boronate anion [B(OH)₃]⁻ under basic conditions, the signal shifts significantly upfield to approximately 5-13 ppm. bohrium.com This makes ¹¹B NMR an excellent method for monitoring reactions and binding events involving the boronic acid group.

NucleusMolecular MoietyExpected Chemical Shift Range (ppm)Notes
¹HAromatic (Phenyl)7.0 - 8.0Typically appears as distinct doublets for a para-substituted ring.
¹HAliphatic (Cyclohexyl & Propyl)0.8 - 2.6Complex multiplet signals due to overlapping resonances.
¹HBoronic Acid (-B(OH)₂)Variable (Broad)Signal can be broad and its position is solvent/concentration dependent.
¹³CAromatic (Phenyl)125 - 150The ipso-carbon attached to boron may be broad or unobserved. researchgate.net
¹³CAliphatic (Cyclohexyl & Propyl)10 - 45Multiple distinct signals corresponding to each carbon environment.
¹¹BBoronic Acid (sp²)27 - 33Characteristic of the free trigonal planar boronic acid. bohrium.com
¹¹BBoronate Ester/Anion (sp³)5 - 13Characteristic of the tetrahedral boronate form, indicating binding or ionization. bohrium.com

While specific Ultraviolet Photoelectron Spectroscopy (UPS) data for this compound is not widely available in the surveyed literature, the technique offers valuable insights into the electronic structure of molecules. UPS utilizes high-energy photons (typically UV light) to ionize a molecule by ejecting a valence electron. By measuring the kinetic energy of these ejected electrons, one can determine the binding energies of the molecular orbitals.

For an aromatic boronic acid, UPS could be used to probe the energies of the π-orbitals associated with the phenyl ring and the non-bonding orbitals. This information is crucial for understanding the compound's reactivity, electronic properties, and potential for use in electronic materials. X-ray Photoelectron Spectroscopy (XPS), a related technique, has been used to characterize the elemental composition and chemical states of boron in various materials, with B 1s binding energies for boronic acids and their derivatives appearing in the 191-193 eV range. rsc.orgresearchgate.net

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of this compound is dominated by the electronic transitions of the phenyl chromophore.

The primary absorption bands are expected to be due to π → π* transitions within the aromatic ring. These transitions, from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), typically occur in the UV region (200-400 nm). The position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands can be influenced by the substitution on the ring and the solvent environment. The interaction of the boronic acid group with the π-system of the phenyl ring can slightly modify the energy of these transitions compared to unsubstituted benzene. Furthermore, changes in the UV-Vis spectrum upon addition of diols or changes in pH can be used to monitor the formation of boronate esters, as the hybridization change at the boron center can affect the electronic structure of the entire molecule.

Chromatographic and Mass Spectrometric Approaches

Chromatographic methods are essential for the separation and purification of this compound, while mass spectrometry provides information on its mass and fragmentation, enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of boronic acids. Due to the non-polar nature of the propylcyclohexylphenyl backbone, reversed-phase HPLC is the most common approach.

HPLC: Separation is typically achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good resolution and peak shape. Detection is commonly performed using a UV detector, monitoring the absorbance of the phenyl ring (typically around 254 nm).

Nano-LC: For applications requiring higher sensitivity, such as analyzing trace amounts in complex biological or environmental samples, Nano-LC can be employed. This technique uses columns with sub-millimeter internal diameters and operates at nanoliter-per-minute flow rates. This miniaturization significantly reduces sample consumption and can enhance detection sensitivity when coupled with mass spectrometry.

ParameterTypical ConditionPurpose/Notes
ModeReversed-PhaseSuitable for the compound's relatively non-polar structure.
Stationary PhaseC18 (Octadecylsilane)Standard choice for reversed-phase separation of organic molecules.
Mobile Phase AWater with 0.1% Formic Acid or 10 mM Ammonium AcetateAqueous component; modifier improves peak shape and ionization for MS.
Mobile Phase BAcetonitrile or MethanolOrganic component to elute the analyte.
ElutionGradientOptimizes separation of the target compound from impurities.
DetectionUV (e.g., 254 nm) or Mass Spectrometry (MS)UV detects the aromatic ring; MS provides mass information.

Mass spectrometry is a highly sensitive and specific technique for the analysis of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Mass Spectrometry (MS): When coupled with an ionization source like Electrospray Ionization (ESI), MS can confirm the molecular weight of the compound. ESI is a soft ionization technique, often allowing for the detection of the intact molecular ion. For boronic acids, analysis is frequently performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻.

Tandem Mass Spectrometry (LC-MS/MS): This technique provides enhanced specificity and is the gold standard for quantification at trace levels. In LC-MS/MS, the precursor ion (e.g., the [M-H]⁻ ion of the target compound) is selected and fragmented. The resulting product ions are then detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise. Studies on similar phenylboronic acids have shown that characteristic fragment ions include the boron monoxide (BO⁻) and boron dioxide (BO₂⁻) anions, which arise from the cleavage of the boronic acid moiety. This fragmentation pattern is diagnostic for this class of compounds. LC-MS/MS methods have achieved lower limits of quantitation (LLOQs) in the low pg/mL range for other phenylboronic acids, demonstrating the ultra-high sensitivity of the technique.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions, such as the synthesis of this compound. This method allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.

The principle of TLC involves spotting a small sample of the reaction mixture onto a stationary phase, typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel or alumina. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). By capillary action, the mobile phase moves up the plate, and the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases. This separation results in distinct spots at different heights on the plate.

For monitoring the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., a Grignard reagent or an aryl halide) and the appearance of the boronic acid product. By comparing the spots from the reaction mixture with those of the pure starting material and product, a chemist can determine if the reaction is complete. The Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying components.

Visualization of the spots on the TLC plate can be achieved through various methods. While some compounds are visible under ultraviolet (UV) light (typically at 254 nm), many boronic acids require staining with a developing agent for visualization. Common stains include potassium permanganate (B83412) or iodine vapor. In some specialized applications involving arylboronic acids, fluorescent-TLC (f-TLC) methods have been developed where the boronic acid reacts with a fluorogenic agent, resulting in highly intense fluorescent spots under UV light. nih.gov

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

CompoundRf Value (Example)Visualization Method
Starting Material (Aryl Halide)0.75UV (254 nm)
This compound0.30UV (254 nm), Potassium Permanganate Stain
Reaction Mixture (Mid-reaction)0.75 and 0.30UV (254 nm), Potassium Permanganate Stain
Reaction Mixture (Completion)0.30UV (254 nm), Potassium Permanganate Stain
Note: Rf values are dependent on the specific eluent system and stationary phase used.

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction would yield a wealth of structural information.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For arylboronic acids, X-ray crystallography reveals characteristic structural features. Phenylboronic acid, for instance, has been shown to form dimeric structures in the solid state through hydrogen bonds between the boronic acid groups. wiley-vch.de It is highly probable that this compound would exhibit similar hydrogen-bonded networks. The crystal structure would confirm the geometry of the boronic acid group, which is typically trigonal planar, and its orientation relative to the phenyl ring. wiley-vch.denih.gov Furthermore, the conformation of the propylcyclohexyl group, including the stereochemistry (cis/trans) of the substituents on the cyclohexane (B81311) ring, would be definitively established. This information is critical for understanding the molecule's packing in the solid state and its physical properties.

Table 2: Typical Crystallographic Parameters for an Arylboronic Acid

ParameterDescriptionExample Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P21/c
a, b, c (Å)The lengths of the unit cell axes.10.5, 8.2, 15.1
α, β, γ (°)The angles between the unit cell axes.90, 98.5, 90
C-B Bond Length (Å)The distance between the phenyl carbon and boron atom.~1.56
B-O Bond Length (Å)The distance between the boron and oxygen atoms.~1.37
O-B-O Bond Angle (°)The angle within the boronic acid group.~118-122
Note: These are representative values based on known structures of similar arylboronic acids and are not specific experimental data for this compound. wiley-vch.denih.gov

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly Cyclic Voltammetry (CV), are employed to investigate the redox properties of a molecule—its ability to be oxidized or reduced. For this compound, CV can provide insights into the electronic nature of the molecule and its potential applications in areas like sensor development or materials science.

In a CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is placed in an electrochemical cell with three electrodes: a working electrode, a reference electrode, and a counter electrode. A potential is swept linearly from a starting value to a set point and then swept back to the start. The current that flows at the working electrode is measured as a function of the applied potential.

The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal the oxidation and reduction potentials of the compound. For this compound, the phenyl ring is the primary electroactive moiety. The presence of the electron-donating propylcyclohexyl group and the electron-withdrawing boronic acid group will influence the potential at which the phenyl ring is oxidized or reduced. The study of boronic acid complexes with other electroactive molecules, such as catechols, has been explored using CV to understand their binding and reaction kinetics. researchgate.net While the boronic acid group itself is not typically redox-active in the common potential windows, its interaction with diols can be probed electrochemically.

The reversibility of any observed redox events can also be determined from the CV data, providing information about the stability of the generated radical ions. This information is valuable for understanding the molecule's electronic structure and its potential behavior in electron transfer processes.

Table 3: Hypothetical Cyclic Voltammetry Data for this compound

ParameterSymbolDescriptionPredicted Value (vs. Ag/AgCl)
Oxidation PotentialEpaThe potential at the anodic peak current.+1.2 V
Reduction PotentialEpcThe potential at the cathodic peak current.-1.8 V
Half-wave PotentialE1/2The average of Epa and Epc for a reversible process.N/A (likely irreversible)
Peak Current Ratioipa/ipcThe ratio of anodic to cathodic peak currents.>1 (indicates irreversible process)
Note: These values are hypothetical and serve to illustrate the type of data obtained from a CV experiment. The actual values would depend on experimental conditions such as solvent, electrolyte, and scan rate.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems

The utility of boronic acids as catalysts, particularly in promoting reactions under mild and environmentally benign conditions, is an area of growing importance. rsc.org While boronic acids are well-known reagents in transition-metal-catalyzed reactions like the Suzuki-Miyaura coupling, their role as independent catalysts is a burgeoning field. boronmolecular.comwikipedia.org Future research into [4-(4-Propylcyclohexyl)phenyl]boric acid could unlock new catalytic activities.

The lipophilic and sterically demanding nature of the 4-propylcyclohexyl substituent could be leveraged to create specialized catalytic systems. For instance, in direct amidation reactions, where boronic acids have shown significant promise, this bulky group could influence substrate selectivity and enhance catalytic efficiency in non-polar media. rsc.orgnih.govresearchgate.net Research could focus on designing catalysts for specific dehydrative condensations, where the hydrophobic environment created by the catalyst enhances its stability and turnover number. nih.gov

Potential Catalytic Application Hypothesized Role of the Propylcyclohexyl Group Potential Substrates
Direct AmidationEnhances solubility in organic solvents, creates a hydrophobic pocket for substrate binding.Aromatic/aliphatic carboxylic acids and amines.
Friedel-Crafts AlkylationProvides steric hindrance to control regioselectivity.Alcohols and arenes.
Selective Diol RecognitionModulates binding affinity and selectivity for complex polyols.Saccharides, glycoproteins.

This table outlines potential catalytic applications for this compound, highlighting the prospective influence of its unique substituent.

Further investigations could explore its application in activating hydroxyl groups for various transformations, a key area in boronic acid catalysis. rsc.org The development of fluorous boronic acid catalysts has demonstrated the potential for catalyst recovery and reuse; similarly, the distinct physical properties imparted by the propylcyclohexyl group might be exploited for novel catalyst separation strategies. nih.gov

Integration into Advanced Functional Materials

Boronic acids are versatile building blocks for creating advanced functional materials due to their ability to form reversible covalent bonds with diols. rsc.orgnih.gov This property is central to the development of stimuli-responsive polymers, sensors, and self-healing materials. rsc.orgmdpi.comresearchgate.net this compound is particularly promising for applications in liquid crystals and organic electronics.

The rigid core combined with the flexible, bulky alkylcyclohexyl tail is a classic design motif for liquid crystal molecules. Phenylboronic acids are known intermediates in the synthesis of biphenyl (B1667301) derivatives used in liquid crystal displays (LCDs). google.com Future research will likely focus on incorporating this compound into new liquid crystalline polymers and mixtures, exploring how its specific structure influences mesophase behavior, transition temperatures, and electro-optical properties.

In the realm of polymer chemistry, this boronic acid could be integrated into polymer backbones or as pendant groups to create materials with tailored properties. rsc.orgnih.gov The formation of dynamic boronic ester cross-links can lead to self-healing polymers and vitrimers. mdpi.comresearchgate.net The propylcyclohexyl group could enhance the processability and mechanical properties of these materials, making them suitable for applications in soft robotics or recyclable composites. Furthermore, boronic acid-functionalized materials are extensively used in sensors for saccharides and other biologically important diols. rsc.orgresearchgate.net The specific binding properties of this compound towards various diols could be systematically investigated to develop highly selective sensors.

Material Type Function of this compound Potential Application
Liquid CrystalsComponent to control mesophase and electro-optical properties.Advanced display technologies.
Self-Healing PolymersDynamic cross-linking agent via boronic ester bonds.Reusable and damage-tolerant materials.
ChemosensorsRecognition element for diol-containing analytes.Glucose monitoring, environmental sensing.
Organic ElectronicsIntermediate for conjugated materials.Organic light-emitting diodes (OLEDs), transistors.

This table summarizes the potential roles and applications of this compound in the development of advanced functional materials.

High-Throughput Screening and Chemometrics in Boronic Acid Research

Modern materials and catalyst discovery heavily relies on high-throughput screening (HTS) and chemometric analysis to rapidly identify promising candidates from large compound libraries. medchemexpress.comdntb.gov.ua Future research on this compound will benefit significantly from these approaches.

HTS methods can be employed to screen the catalytic activity of this compound across a vast array of substrates and reaction conditions, accelerating the discovery of novel applications. rsc.org For instance, fluorescence-based screening assays have been successfully used to evaluate boronic acid catalysts for amidation reactions. rsc.org Similarly, boronic acid libraries are screened for their binding affinity to biological targets, such as proteins, to identify potential therapeutic agents. nih.govacs.org Integrating this compound into such libraries could reveal unexpected biological activities.

Chemometrics, which uses statistical methods to analyze chemical data, can be a powerful tool to understand the structure-property relationships of boronic acid-derived materials. dntb.gov.ua By systematically modifying the structure of this compound and correlating these changes with material performance (e.g., liquid crystal transition temperatures, sensor response), predictive models can be built. This data-driven approach can guide the rational design of new materials with optimized properties, reducing the need for extensive trial-and-error experimentation.

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are increasingly important in chemical manufacturing, emphasizing waste reduction, energy efficiency, and the use of non-toxic reagents. nih.govrsc.org Future research on this compound should prioritize the development of sustainable synthetic routes.

Traditional methods for synthesizing arylboronic acids often involve Grignard reagents and cryogenic temperatures, which can be energy-intensive and generate significant waste. google.comnih.gov Modern, greener alternatives are being actively explored. These include palladium-catalyzed borylation reactions using less hazardous boron sources like tetrahydroxydiboron, which can be performed under milder conditions. researchgate.net One-pot syntheses that combine C-H borylation with subsequent cross-coupling reactions represent a highly atom-economical approach that should be adapted for this compound. researchgate.net

Furthermore, the use of environmentally friendly solvents, such as water or ethanol, is a key aspect of green chemistry. rsc.orgscispace.com Research into micellar catalysis, where reactions are performed in water using surfactants, has shown promise for the synthesis of boronic esters. organic-chemistry.org Developing a robust, scalable, and green synthesis for this compound will be crucial for its widespread adoption in industrial applications. The ultimate degradation of boronic acids to the environmentally benign boric acid further underscores their "green" credentials. wiley-vch.de

Synthetic Strategy Green Chemistry Principle Potential Advantage
Pd-catalyzed C-H BorylationAtom Economy, Milder ConditionsReduces steps and avoids stoichiometric metal reagents.
One-Pot SynthesisProcess Intensification, Waste ReductionMinimizes purification steps and solvent use.
Reactions in Green SolventsUse of Safer SolventsReduces environmental impact (e.g., water, ethanol).
Phase-Switch CatalysisEase of SeparationSimplifies product purification, reducing solvent waste. acs.org

This table highlights sustainable synthetic strategies applicable to this compound, aligning with green chemistry principles.

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